3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol
Description
Contextualization of Azaindole Heterocycles in Organic Chemistry
Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds that consist of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. mdpi.com They are considered bioisosteres of indole (B1671886), meaning they have a similar size and shape to the indole nucleus but with a nitrogen atom replacing one of the carbon atoms in the benzene (B151609) portion of the ring. nih.gov This substitution has profound effects on the molecule's physicochemical properties, such as its polarity, hydrogen bonding capacity, and solubility. nih.gov
In organic chemistry, azaindoles are recognized as "privileged structures" because their framework is frequently found in biologically active compounds. nih.gov The development of synthetic methodologies to create these scaffolds is a significant area of research, with techniques ranging from classical methods like the Fischer indole synthesis to modern organometallic cross-coupling reactions. researchgate.netorganic-chemistry.org The versatility of the azaindole core allows for the creation of diverse molecular libraries, making it a valuable tool in the synthesis of novel compounds for pharmaceutical and material science applications. researchgate.netrsc.org
Specific Focus on the Pyrrolo[3,2-c]pyridine Core System
The pyrrolo[3,2-c]pyridine system is one of several possible isomers of azaindole, each distinguished by the position of the nitrogen atom in the pyridine ring and the fusion points of the two rings. This specific isomer has garnered considerable attention from medicinal chemists due to its prevalence in molecules with potent pharmacological activities, particularly in the realm of oncology. nih.gov
Research has demonstrated that the pyrrolo[3,2-c]pyridine scaffold is an effective core for the design of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of pyrrolo[3,2-c]pyridine have been shown to exhibit inhibitory effects against various kinases, such as FMS kinase, highlighting their potential in the development of targeted cancer therapies. nih.gov The rigid structure of the pyrrolo[3,2-c]pyridine core provides a stable platform for attaching various functional groups, allowing for the fine-tuning of binding affinity and selectivity to specific enzyme targets. nih.gov
Significance of Halogenated and Hydroxylated Pyrrolopyridines in Advanced Chemical Research
The introduction of halogen atoms (such as bromine) and hydroxyl groups (-OH) onto the pyrrolopyridine scaffold is a common strategy in medicinal chemistry to modulate a compound's properties. Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions. The presence of a bromine atom, as in 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol, can enhance binding to target proteins through halogen bonding and can also serve as a chemical handle for further synthetic modifications via cross-coupling reactions.
Hydroxylation, the addition of a hydroxyl group, can increase a molecule's polarity and its ability to form hydrogen bonds. This is often crucial for improving water solubility and for establishing key interactions within the active site of a biological target. The combination of both a halogen and a hydroxyl group on the pyrrolopyridine core, therefore, creates a versatile building block with a unique electronic and steric profile, making it highly valuable for constructing complex molecules with tailored biological activities.
Overview of Research Trajectories for this compound
While extensive research on the specific biological activities of this compound itself is not widely published, its structure strongly suggests its primary role as a key intermediate in organic synthesis. The presence of the bromine atom at the 3-position and the hydroxyl group at the 4-position makes it an ideal precursor for creating a diverse range of more complex derivatives.
The primary research trajectory for this compound is its use as a scaffold in the development of novel therapeutic agents. Drawing from the known activities of related pyrrolopyridine derivatives, research efforts involving this compound are likely focused on:
Synthesis of Kinase Inhibitors: Utilizing the core structure to build molecules targeting specific kinases involved in cancer and inflammatory diseases. nih.gov
Fragment-Based Drug Discovery: Employing the compound as a starting fragment to be elaborated into more potent and selective drug candidates.
Development of Novel Anticancer Agents: The pyrrolo[3,2-c]pyridine scaffold has shown promise in developing compounds that inhibit cancer cell proliferation. nih.gov The functional groups on this compound allow for the exploration of new chemical space in this area.
The compound serves as a foundational element, enabling chemists to systematically modify the structure and investigate the structure-activity relationships of new pyrrolopyridine-based compounds.
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C₇H₅BrN₂O |
| IUPAC Name | This compound |
| PubChem CID | 53412557 nih.gov |
| CAS Number | 1190314-43-2 bldpharm.com |
| Appearance | Solid (form) |
| Purity | ≥95% |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-3-10-5-1-2-9-7(11)6(4)5/h1-3,10H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVORRLOJMKVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226644 | |
| Record name | 3-Bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-43-2 | |
| Record name | 3-Bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the connectivity and chemical environment of each atom can be determined.
The ¹H NMR spectrum of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol is expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the splitting pattern (multiplicity) provides information about neighboring protons.
Based on the structure, one would anticipate signals for the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as exchangeable protons from the N-H and O-H groups. The proton on the pyrrole ring (C2-H) would likely appear as a singlet. The two protons on the pyridine ring would exhibit coupling to each other, likely resulting in a doublet for each. The protons of the N-H and O-H groups would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H (on N1) | ~11.0-12.0 | br s |
| H (on O4) | ~9.0-10.0 | br s |
| H6 | ~7.5-7.8 | d |
| H7 | ~7.0-7.3 | d |
Data is predicted and may vary from experimental values. Chemical shifts are referenced to a standard (e.g., TMS). Multiplicity: s = singlet, d = doublet, br s = broad singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all unique carbon signals.
The spectrum is expected to show seven signals corresponding to the seven carbon atoms in the heterocyclic ring system. The carbon atom attached to the bromine (C3) would be significantly influenced by the halogen's electronegativity. The carbon atom bearing the hydroxyl group (C4) would also have a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~100-110 |
| C3 | ~95-105 |
| C3a | ~125-135 |
| C4 | ~150-160 |
| C6 | ~115-125 |
| C7 | ~110-120 |
Data is predicted and may vary from experimental values. Chemical shifts are referenced to a standard (e.g., TMS).
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would be particularly useful in confirming the connectivity of the protons on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental formula of a compound.
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be employed to assess the purity of a sample of this compound. The liquid chromatograph would separate the target compound from any impurities, and the mass spectrometer would then provide the molecular weight of the eluting components. For this compound, the expected molecular ion peak ([M+H]⁺) would be observed at m/z corresponding to its molecular formula (C₇H₅BrN₂O). The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, the elemental composition can be confirmed with a high degree of confidence.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₇H₅BrN₂O |
| Monoisotopic Mass | 211.9589 g/mol |
| [M+H]⁺ (for ⁷⁹Br) | 212.9667 |
Values are calculated based on the elemental composition.
In-Depth Spectroscopic Analysis of this compound Eludes Published Literature
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed experimental data for the spectroscopic characterization of the compound this compound. Despite its commercial availability and citation in chemical catalogs, primary research articles detailing its synthesis and in-depth structural elucidation through techniques such as Electron Ionization Mass Spectrometry (EIMS), Infrared (IR) Spectroscopy, and X-ray Crystallography are not publicly accessible.
While the fundamental properties of this heterocyclic compound are listed by various chemical suppliers, the specific experimental data required for a thorough analysis of its fragmentation patterns, functional group vibrations, and solid-state structure are absent from the searched scientific domain. Research on analogous pyrrolopyridine structures exists; however, this information is not directly transferable to provide a scientifically accurate and detailed account for this compound as mandated.
Consequently, the creation of a detailed article focusing on the specific spectroscopic characterization techniques for this compound, as per the requested outline, cannot be fulfilled at this time due to the absence of the necessary primary data in the public scientific record. Further experimental research and publication would be required to generate the specific EIMS, IR, and X-ray crystallography data needed for such an analysis.
Chemical Reactivity and Reaction Mechanisms of 3 Bromo 1h Pyrrolo 3,2 C Pyridin 4 Ol
Reactivity of the Bromo Substituent at C-3
The bromine atom at the C-3 position is a versatile handle for introducing molecular diversity through various substitution and coupling reactions.
While direct nucleophilic aromatic substitution (SNAr) of a bromo substituent on an electron-rich pyrrole (B145914) ring is generally challenging, the fusion of the pyridine (B92270) ring can modulate the electron density of the pyrrole ring, potentially influencing its susceptibility to nucleophilic attack. However, SNAr reactions on 3-bromopyridines typically require strong activation, such as the presence of a strongly electron-withdrawing group, which is not the case here.
A more plausible pathway for nucleophilic substitution on 3-bromopyridines involves the formation of a pyridyne intermediate under strongly basic conditions. This tandem isomerization/substitution can lead to the introduction of nucleophiles at positions other than the original site of the bromine atom. For instance, the reaction of 3-bromopyridines with strong bases can generate a 3,4-pyridyne intermediate, which is then attacked by a nucleophile, often leading to substitution at the C-4 position. nih.govrsc.org
Table 1: Plausible Nucleophilic Substitution of 3-Bromopyridines via Pyridyne Intermediate
| Nucleophile | Product | Mechanistic Implication |
|---|---|---|
| Alcohols (ROH) | 4-Alkoxypyridines | Isomerization to a more reactive 4-halopyridine intermediate followed by SNAr. nih.govrsc.org |
The bromo substituent at C-3 is well-suited for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Carbon-Carbon Bond Formation:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling an organohalide with an organoboron compound. It is anticipated that 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol would readily participate in Suzuki-Miyaura couplings with various aryl- and vinylboronic acids or esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.
Sonogashira Coupling: This reaction enables the formation of C-C triple bonds by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This would provide a route to alkynyl-substituted pyrrolo[3,2-c]pyridines.
Carbon-Nitrogen Bond Formation:
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds between an aryl halide and an amine. It is expected that the 3-bromo group would undergo coupling with a wide range of primary and secondary amines, offering a direct route to 3-amino-1H-pyrrolo[3,2-c]pyridin-4-ol derivatives.
Carbon-Oxygen Bond Formation:
Buchwald-Hartwig Etherification: A variation of the Buchwald-Hartwig amination, this reaction allows for the formation of C-O bonds by coupling an aryl halide with an alcohol. This would provide access to 3-aryloxy- or 3-alkoxy-1H-pyrrolo[3,2-c]pyridin-4-ol derivatives.
Table 2: Predicted Metal-Mediated Reactions at the C-3 Position
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Expected Product |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 3-R-1H-pyrrolo[3,2-c]pyridin-4-ol |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-(R-C≡C)-1H-pyrrolo[3,2-c]pyridin-4-ol |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / BINAP / NaOtBu | 3-(R₂N)-1H-pyrrolo[3,2-c]pyridin-4-ol |
Reactivity of the Hydroxyl Group at C-4
The hydroxyl group at the C-4 position introduces another site of reactivity, primarily involving reactions at the oxygen atom and the potential for tautomerism.
The hydroxyl group of this compound is expected to undergo O-alkylation and O-acylation reactions, which are common transformations for phenols and hydroxypyridines.
O-Alkylation: In the presence of a base and an alkylating agent (e.g., an alkyl halide or sulfate), the hydroxyl group can be converted to an ether. The choice of base and solvent is critical to control the regioselectivity, as N-alkylation of the pyridine or pyrrole nitrogen atoms can be a competing reaction. Williamson ether synthesis conditions are typically employed for such transformations. scirp.orgscirp.org
O-Acylation: The hydroxyl group can be acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding ester.
Table 3: Anticipated Reactions of the C-4 Hydroxyl Group
| Reaction Type | Reagents | Product |
|---|---|---|
| O-Alkylation | R-X (alkyl halide), Base (e.g., NaH, K₂CO₃) | 3-Bromo-4-alkoxy-1H-pyrrolo[3,2-c]pyridine |
4-Hydroxypyridines are known to exist in equilibrium with their pyridone tautomers. wikipedia.orgchemtube3d.comchemtube3d.com In the case of this compound, it can exist in equilibrium with 3-Bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. In general, the pyridone form is favored in polar solvents and in the solid state due to its greater polarity and ability to form strong intermolecular hydrogen bonds. chemtube3d.com The hydroxypyridine form may be more prevalent in the gas phase or in non-polar solvents. wikipedia.org
Reactivity of the Pyrrole Nitrogen (N-1)
The nitrogen atom at the 1-position (N-1) is part of the five-membered pyrrole ring. Its reactivity is characteristic of pyrrolic nitrogens in similar heterocyclic systems.
The N-1 nitrogen of the pyrrole ring is generally nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These reactions typically proceed via deprotonation of the N-H bond by a suitable base to form a more nucleophilic pyrrolide anion, which then reacts with an electrophilic alkylating or acylating agent.
N-Alkylation: In the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives, N-alkylation and N-arylation have been demonstrated. For instance, the nitrogen of a 6-bromo-1H-pyrrolo[3,2-c]pyridine has been shown to react with 3,4,5-trimethoxyphenylboronic acid in the presence of a copper (II) acetate (B1210297) catalyst and a base like potassium carbonate, indicating its susceptibility to substitution. nih.govsemanticscholar.org Common alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can be employed in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN).
N-Acylation: Similarly, N-acylation can be achieved using acylating agents like acid chlorides or anhydrides. The reaction of pyrroles with these reagents, often in the presence of a base, leads to the formation of N-acylpyrroles. organic-chemistry.org For this compound, this would involve reaction with an acyl halide (e.g., acetyl chloride) or an anhydride (e.g., acetic anhydride) to introduce an acyl group at the N-1 position.
Table 1: Representative Conditions for N-Alkylation and N-Acylation of Pyrrole-like Nitrogens
| Reaction Type | Reagents | Base | Solvent | Typical Conditions |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | NaH, K₂CO₃ | DMF, CH₃CN | Room temperature to moderate heating |
| N-Arylation | Arylboronic acid | Cu(OAc)₂, K₂CO₃ | 1,4-Dioxane | Microwave irradiation, 85 °C |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Pyridine, Et₃N | CH₂Cl₂, THF | 0 °C to room temperature |
| N-Acylation | Acid anhydride (e.g., (CH₃CO)₂O) | NaOAc | Neat or solvent | Reflux |
The lone pair of electrons on the N-1 nitrogen is integral to the aromaticity of the pyrrole ring, delocalized within the π-system. Consequently, this nitrogen is not significantly basic. libretexts.org Protonation at this site would disrupt the aromatic sextet, making the conjugate acid highly acidic. The pKa of the conjugate acid of pyrrole is approximately 0.4, indicating that the pyrrole nitrogen is a very weak base. libretexts.org Therefore, in this compound, the N-1 nitrogen is not expected to be a primary site of protonation under typical acidic conditions.
Deprotonation of the N-H bond is, however, a key step in many reactions, such as N-alkylation and N-acylation, as mentioned above. The acidity of the N-H bond in pyrroles is significant enough to allow for deprotonation by moderately strong bases.
Reactivity of the Pyridine Nitrogen (N-5)
The availability of the lone pair also makes the N-5 position susceptible to reactions with electrophiles, such as alkylation to form quaternary pyridinium salts or oxidation to form N-oxides.
General Ring System Functionalization and Chemical Stability Considerations
The 1H-pyrrolo[3,2-c]pyridine ring system is an electron-rich aromatic system. The pyrrole moiety is generally more reactive towards electrophilic substitution than the pyridine moiety. Electrophilic attack on the pyrrole ring typically occurs at the C-2 or C-3 position, as these positions lead to more stable carbocation intermediates. aklectures.com For this compound, the C-2 position is unsubstituted and would be a likely site for electrophilic attack, such as nitration, halogenation, or Friedel-Crafts reactions, assuming appropriate directing effects from the existing substituents.
The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org When substitution does occur, it is favored at the C-6 and C-7 positions (meta to the pyridine nitrogen). The presence of the bromine atom at C-3 and the hydroxyl group at C-4 will further influence the regioselectivity of any substitution reactions on the ring system.
The bromine atom at the C-3 position offers a handle for further functionalization through cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the introduction of various carbon-based substituents.
Regarding chemical stability, the aromatic nature of the fused ring system imparts a degree of stability. However, like many electron-rich heterocycles, it may be susceptible to oxidation under harsh conditions. The compound should be stored under normal, stable conditions.
Derivatization Strategies and Structure Activity Relationship Sar Studies in Pyrrolo 3,2 C Pyridine Series
Modifications at the Bromo Position (C-3) for Functional Group Diversification
The bromine atom at the C-3 position of the pyrrolo[3,2-c]pyridine core is a key handle for introducing structural diversity through various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the exploration of a wide range of substituents to probe interactions with biological targets.
Suzuki-Miyaura Coupling: This reaction is a powerful method for creating carbon-carbon bonds by coupling the C-3 position with a variety of aryl or heteroaryl boronic acids or esters. For instance, derivatives of 6-bromo-1H-pyrrolo[3,2-c]pyridine (structurally analogous to the C-3 bromo position) have been successfully coupled with substituted phenylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. nih.gov This strategy has been employed to synthesize a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which were evaluated as potential anticancer agents. nih.gov The reaction is generally tolerant of various functional groups on the boronic acid partner, enabling the introduction of diverse electronic and steric features.
Buchwald-Hartwig Amination: The bromo substituent is also amenable to the formation of carbon-nitrogen bonds via the Buchwald-Hartwig amination. This reaction allows for the introduction of primary and secondary amines, anilines, and other nitrogen-containing moieties at the C-3 position. The choice of palladium catalyst, phosphine (B1218219) ligand (e.g., BINAP, XPhos), and base is crucial for achieving high yields and accommodating a broad substrate scope. aklectures.comnih.gov This method is particularly valuable for installing groups that can act as hydrogen bond donors or acceptors, significantly influencing the compound's binding affinity and pharmacokinetic properties.
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the reaction of choice. quimicaorganica.orgquora.comresearchgate.net This palladium- and copper-co-catalyzed reaction couples the C-3 bromo position with terminal alkynes. The resulting alkynyl-substituted pyrrolo[3,2-c]pyridines can serve as final products or as intermediates for further transformations, such as the synthesis of triazoles via click chemistry or reduction to the corresponding alkanes or alkenes.
These cross-coupling reactions collectively provide a robust toolkit for diversifying the C-3 position, which has proven critical for modulating the biological activity of this heterocyclic system.
Modifications and Derivatization of the Hydroxyl Group (C-4)
The C-4 hydroxyl group of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol exhibits chemical properties similar to a vinylogous acid or a phenolic hydroxyl group, making it a prime site for derivatization. Modifications at this position can alter the compound's polarity, hydrogen bonding capability, and metabolic stability.
O-Alkylation and O-Arylation: The hydroxyl group can be converted into ethers through Williamson ether synthesis, reacting the corresponding alkoxide with alkyl halides. More advanced methods, such as the Mitsunobu reaction, offer a milder alternative for generating ethers. wikipedia.orgorganic-chemistry.org The Mitsunobu reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to couple the C-4 hydroxyl group with a wide range of primary or secondary alcohols. nih.govwikipedia.org This reaction proceeds under neutral conditions and is tolerant of many functional groups, making it suitable for complex substrate derivatization. This approach allows for the introduction of various alkyl and aryl ethers, which can probe hydrophobic pockets in target proteins.
Esterification: The formation of esters is another common strategy to modify the hydroxyl group. This can be achieved by reacting the parent compound with acyl chlorides or carboxylic anhydrides under basic conditions. Alternatively, coupling with carboxylic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or through a Mitsunobu reaction can provide the desired esters. organic-chemistry.org Ester derivatives can act as prodrugs, which are cleaved in vivo to release the active parent compound, potentially improving bioavailability.
Derivatization of the C-4 hydroxyl group is a key strategy for fine-tuning the physicochemical properties of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
Substitutions and Transformations on the Pyrrole (B145914) Nitrogen (N-1)
The pyrrole nitrogen (N-1) of the 1H-pyrrolo[3,2-c]pyridine core is a nucleophilic center that can be readily functionalized. Substituents at this position can significantly impact the molecule's conformation, electronic properties, and interactions with biological targets.
N-Alkylation: The N-1 position can be alkylated using various alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of solvent and base is critical to control reactivity and prevent side reactions. These modifications introduce alkyl chains that can fill hydrophobic cavities in a binding site.
N-Arylation: The introduction of aryl or heteroaryl groups at the N-1 position is often achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation. For instance, the synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine was accomplished by reacting 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboronic acid in the presence of copper(II) acetate (B1210297) and pyridine (B92270). semanticscholar.org N-aryl substituents can introduce significant steric bulk and participate in π-stacking interactions, which are often crucial for high-affinity binding.
N-Acylation: Acyl groups can be introduced at the N-1 position by reaction with acyl chlorides or anhydrides. These groups can act as hydrogen bond acceptors and influence the electronic nature of the pyrrole ring.
Modification at the N-1 position is a fundamental strategy in the SAR exploration of pyrrolo[3,2-c]pyridines, as substituents here can orient other parts of the molecule for optimal target engagement.
Peripheral Substitutions and Annulations on the Pyridine Ring
Modifying the pyridine portion of the this compound scaffold (at positions C-5, C-6, and C-7) is more challenging due to the inherent electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic aromatic substitution. aklectures.comquimicaorganica.org
Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring of the pyrrolo[3,2-c]pyridine core is generally difficult and requires harsh conditions. quora.com The reaction, if it occurs, is predicted to favor the C-7 position, which is meta to the pyridine nitrogen and furthest from its deactivating inductive effect. The electron-rich pyrrole ring is typically more susceptible to electrophilic attack (usually at C-2 or C-3), but in the parent compound, the C-3 position is already substituted. Reactions like nitration or halogenation would likely require forcing conditions and may lead to a mixture of products or reaction on the more activated pyrrole ring if positions are available. rsc.orgresearchgate.netacs.org
Metalation and Cross-Coupling: A more viable strategy for functionalizing the pyridine ring involves directed ortho-metalation (DoM) if a suitable directing group is present, followed by quenching with an electrophile. Alternatively, introducing halogen atoms at specific positions (e.g., via Sandmeyer reaction from an amino precursor) allows for subsequent palladium-catalyzed cross-coupling reactions, similar to those described for the C-3 position. mdpi.com
Annulation Reactions: Building additional rings onto the existing pyrrolo[3,2-c]pyridine framework, known as annulation, can lead to novel, rigid, and structurally complex scaffolds. One approach involves synthesizing appropriately substituted pyrrolopyridines that can undergo intramolecular cyclization reactions. For example, acid-mediated cycloisomerization has been used to synthesize fused indoloquinoline systems from precursors containing both indole (B1671886) and pyridine moieties. mdpi.com A similar strategy could be envisioned for creating polycyclic systems derived from this compound.
Principles of Structure-Activity Relationships within Substituted Pyrrolo[3,2-c]pyridines
SAR studies on derivatives of the pyrrolo[3,2-c]pyridine scaffold have provided valuable insights into the structural requirements for various biological activities, particularly as anticancer agents and kinase inhibitors.
As Anticancer Agents (Colchicine-Binding Site Inhibitors): A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (where C-6 corresponds to the C-3 bromo position of the starting material) were evaluated for their antiproliferative activity against several cancer cell lines. nih.govnih.gov The SAR can be summarized as follows:
N-1 Substitution: The presence of a 3,4,5-trimethoxyphenyl group at the N-1 position was a constant feature in the studied series, identified as a key pharmacophoric element for interacting with the colchicine (B1669291) binding site of tubulin.
C-6 (C-3) Aryl Substitution: The nature of the aryl group at the C-6 position significantly influenced activity.
Electron-donating groups (EDGs) on the aryl ring, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) at the para-position, generally led to increased antiproliferative activity compared to unsubstituted phenyl rings. nih.gov
Electron-withdrawing groups (EWGs) like fluoro (-F), chloro (-Cl), or nitro (-NO₂) tended to decrease activity. nih.gov
The position of the substituent mattered, with para-substituted EDGs being more favorable than ortho- or meta-substituents. nih.gov
Replacing the phenyl ring with larger aromatic systems like naphthyl or heteroaromatic rings like indole also modulated activity, with an indolyl moiety proving to be the most potent. nih.gov
| Compound | R Group at C-6 | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|---|---|
| 10a | Phenyl | 1.85 | 2.13 | 2.56 |
| 10d | 4-Methylphenyl | 0.85 | 1.12 | 1.31 |
| 10h | 4-Methoxyphenyl | 0.69 | 0.75 | 0.88 |
| 10l | 4-Fluorophenyl | 2.11 | 2.34 | 2.98 |
| 10m | 4-Chlorophenyl | 2.54 | 2.89 | 3.12 |
| 10n | 4-Nitrophenyl | 3.12 | 3.56 | 3.97 |
| 10p | Naphthalen-2-yl | 0.51 | 0.62 | 0.75 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
As FMS Kinase Inhibitors: Another series of pyrrolo[3,2-c]pyridine derivatives, featuring diarylamide and diarylurea motifs, were investigated as inhibitors of FMS kinase. nih.gov
Central Phenyl Ring Substitution: The substitution pattern on the central phenyl ring attached to the N-1 position of the pyrrolopyridine core was important. Para-disubstituted compounds were generally more potent than the corresponding meta-disubstituted derivatives. rsc.org
Terminal Aryl Ring: For both diarylurea and diarylamide series, the terminal aryl ring played a crucial role.
In diarylureas, a 3',5'-bis(trifluoromethyl)phenyl group was found to be optimal.
In diarylamides, a 4'-morpholino-3'-(trifluoromethyl)phenyl group provided the best activity. The morpholino group was noted to potentially enhance aqueous solubility. rsc.org
Linker Group: The nature of the linker (amide vs. urea) between the central and terminal aryl rings also impacted potency.
| Compound | Central Ring Substitution | Linker | Terminal Ring | FMS Kinase IC₅₀ (nM) |
|---|---|---|---|---|
| 1a | para | Urea | 4-chloro-3-(trifluoromethyl)phenyl | 120 |
| 1b | meta | Urea | 4-chloro-3-(trifluoromethyl)phenyl | 210 |
| 1c | para | Urea | 3,5-bis(trifluoromethyl)phenyl | 80 |
| 1d | meta | Urea | 3,5-bis(trifluoromethyl)phenyl | 150 |
| 1h | para | Amide | 4-morpholino-3-(trifluoromethyl)phenyl | 90 |
| 1i | meta | Amide | 4-morpholino-3-(trifluoromethyl)phenyl | 170 |
| 1r | meta | Amide | 4-morpholino-3-(trifluoromethyl)phenyl | 30 |
These studies highlight that the biological activity of pyrrolo[3,2-c]pyridine derivatives is highly sensitive to the nature, position, and orientation of substituents around the core scaffold. A systematic exploration of these positions is essential for developing potent and selective agents for various therapeutic targets.
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of molecules. For 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol, DFT calculations can provide a detailed understanding of its geometry, conformational preferences, and the distribution of its molecular orbitals.
Geometry Optimization and Conformational Analysis
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), would reveal the bond lengths, bond angles, and dihedral angles of the lowest energy conformer of this compound.
Due to the fused ring system, the core structure of this compound is expected to be largely planar. The primary conformational flexibility would arise from the orientation of the hydroxyl group. A potential energy surface scan of the dihedral angle involving the C-O-H bond would identify the most stable orientation of the hydroxyl proton, likely influenced by intramolecular hydrogen bonding or steric interactions with the adjacent bromine atom.
Table 1: Predicted Geometrical Parameters for a Pyrrolopyridine Scaffold (Analogous System)
| Parameter | Predicted Value (Å or °) |
|---|---|
| C-C (pyrrole) | 1.39 - 1.42 |
| C-N (pyrrole) | 1.37 - 1.39 |
| C-C (pyridine) | 1.38 - 1.40 |
| C-N (pyridine) | 1.33 - 1.35 |
| C-Br | ~1.88 |
| C-O | ~1.36 |
| O-H | ~0.97 |
| C-N-C (pyrrole) | ~108 |
Note: These are representative values based on DFT calculations of similar heterocyclic systems and may vary for the specific target compound.
Molecular Orbital Analysis and Electronic Properties
The electronic character of this compound can be understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring and the oxygen atom of the hydroxyl group. The LUMO, conversely, is likely to be distributed over the pyridine (B92270) ring and influenced by the electron-withdrawing bromine atom. The presence of the bromine atom and the hydroxyl group will significantly modulate the energies of these orbitals compared to the parent 1H-pyrrolo[3,2-c]pyridine scaffold. DFT calculations on related chloro- and bromo-substituted azaindoles have shown that halogen substituents can influence the electronic structure and stability of the molecule. mdpi.comresearchgate.net
Table 2: Predicted Electronic Properties of a Substituted Azaindole (Analogous System)
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.0 eV |
Note: These values are illustrative and based on DFT calculations for a related azaindole derivative. The actual values for this compound will depend on the specific computational method and basis set used.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Modeling
The pyrrolopyridine scaffold is a common feature in molecules designed to interact with biological targets, particularly protein kinases. nih.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a protein's active site.
Molecular docking studies would involve placing the optimized structure of this compound into the binding pocket of a target protein and scoring the different binding poses based on their predicted binding affinity. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the hydroxyl group and the nitrogen atoms in the pyrrolopyridine core are potential hydrogen bond donors and acceptors, respectively.
Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein. Analysis of the MD trajectory can reveal persistent interactions and the role of water molecules in mediating the binding. Such simulations have been successfully applied to understand the inhibitory mechanisms of other pyrrolopyridine derivatives targeting kinases. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. DFT calculations are commonly employed to predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, predicted ¹H and ¹³C NMR chemical shifts, often calculated using the GIAO (Gauge-Independent Atomic Orbital) method, can be a valuable tool in the structural elucidation of the compound and its derivatives. While experimental data for the target compound is scarce, computational predictions can serve as a guide for future experimental work. Recent advances in computational NMR prediction, including the use of machine learning, have significantly improved the accuracy of these predictions.
Reaction Pathway Energetics and Mechanistic Elucidation using Computational Methods
Computational methods can be employed to investigate the energetics and mechanisms of chemical reactions involving this compound. For instance, the synthesis of this compound likely involves the bromination of a 1H-pyrrolo[3,2-c]pyridin-4-ol precursor. DFT calculations can be used to model the reaction pathway of electrophilic bromination.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding specific biological outcomes)
Chemoinformatics tools can be used to calculate a wide range of molecular descriptors for this compound. These descriptors, which can be constitutional, topological, geometrical, or electronic in nature, quantify various aspects of the molecule's structure.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their activities. Although specific biological outcomes are excluded from this discussion, the principles of QSAR can be applied to model various physicochemical properties. For a series of substituted 1H-pyrrolo[3,2-c]pyridin-4-ol derivatives, a QSAR model could be developed to predict properties such as solubility, lipophilicity (logP), or chromatographic retention times based on calculated molecular descriptors. Studies on other pyrrolopyridine and azaindole derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand how steric and electrostatic fields influence their properties. nih.gov
Table 3: Selected Molecular Descriptors for a Hypothetical Pyrrolopyridine Derivative
| Descriptor | Description | Predicted Value |
|---|---|---|
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | ~214.0 g/mol |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | 2.1 |
| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms in a molecule. | 55.1 Ų |
| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O or N). | 2 |
| Number of Hydrogen Bond Acceptors | The number of electronegative atoms (O or N) with lone pairs. | 3 |
Note: These are estimated values for this compound and would be precisely calculated in a chemoinformatics study.
Applications in Advanced Chemical Research
Utility as Versatile Synthetic Intermediates in Complex Molecule Synthesis
The presence of a bromine atom on the pyrrolo[3,2-c]pyridine core of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol renders it a highly valuable intermediate in the synthesis of more complex molecules. Brominated heterocyclic compounds are well-established precursors for a range of cross-coupling reactions, which are fundamental tools in modern organic synthesis. researchgate.netresearchgate.net The bromine atom can be readily substituted with various functional groups, allowing for the construction of diverse molecular architectures. nih.govyoutube.com
Research on related bromo-azaindoles has demonstrated their critical role in the synthesis of active pharmaceutical ingredients (APIs). nbinno.comnbinno.com For instance, 5-bromo-7-azaindole (B68098) serves as a key building block in the development of drugs targeting cancer and neurological disorders. nbinno.com Similarly, the pyrrolo[3,2-c]pyridine scaffold has been utilized in the synthesis of potential anticancer agents. nih.gov A notable example from the literature is the use of 6-bromo-1H-pyrrolo[3,2-c]pyridine as an intermediate in the synthesis of a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors with potent anticancer activities. nih.gov This highlights the strategic importance of the bromo-substituent as a handle for introducing molecular complexity through reactions like the Suzuki and Buchwald-Hartwig couplings.
The synthetic utility of bromo-substituted heterocyclic compounds is summarized in the table below:
| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Reference |
| Suzuki Coupling | Palladium catalyst, Boronic acid/ester | Aryl, Heteroaryl | nih.gov |
| Buchwald-Hartwig Amination | Palladium catalyst, Amine | Amino | nbinno.com |
| Sonogashira Coupling | Palladium/Copper catalyst, Alkyne | Alkynyl | nih.gov |
| Stille Coupling | Palladium catalyst, Organotin reagent | Alkyl, Aryl, Vinyl | researchgate.net |
| Heck Coupling | Palladium catalyst, Alkene | Alkenyl | researchgate.net |
These reactions enable the derivatization of the this compound core, paving the way for the synthesis of a wide array of novel compounds with potentially interesting biological or material properties.
Scaffold for the Design of Molecular Probes and Chemical Tools
The inherent structural features of the 1H-pyrrolo[3,2-c]pyridin-4-ol framework make it an attractive scaffold for the design of molecular probes and chemical tools for biological research. The fused aromatic system can exhibit fluorescent properties, which is a key requirement for many imaging applications. nbinno.com
For example, the related compound 5-bromo-7-azaindole has been utilized in the creation of fluorescent probes. nbinno.comnbinno.com These probes are instrumental in visualizing and studying biological processes at the molecular and cellular levels. The ability to functionalize the bromo-azaindole scaffold allows for the tuning of its photophysical properties and the attachment of specific targeting moieties.
Derivatives of the pyrrolo[3,2-c]pyridine scaffold can be envisioned as probes for various biological targets. The hydroxyl group at the 4-position can be modified to introduce linkers for conjugation to biomolecules or to modulate the probe's solubility and cell permeability. The bromine at the 3-position offers a site for the introduction of fluorophores or other reporter groups. The development of such tools contributes significantly to our understanding of complex biological systems.
Contribution to the Development of Novel Heterocyclic Chemistry Methodologies
The synthesis and functionalization of heterocyclic compounds is a cornerstone of organic chemistry. The development of new methods to access and modify scaffolds like 1H-pyrrolo[3,2-c]pyridine is an active area of research. The synthesis of this compound itself, and its subsequent reactions, contribute to the expanding toolkit of heterocyclic chemistry. mdpi.com
Methodologies for the regioselective bromination of pyridine-type heterocycles are of significant interest. researchgate.netacs.org The ability to introduce a bromine atom at a specific position on the pyrrolo[3,2-c]pyridine nucleus allows for controlled and predictable subsequent transformations. Research in this area often focuses on developing milder and more efficient reaction conditions.
Furthermore, the exploration of the reactivity of this compound in various chemical transformations helps to establish new synthetic routes to previously inaccessible derivatives of this heterocyclic system. For instance, iron-catalyzed cross-coupling reactions have been successfully applied to the functionalization of 4-chloro-pyrrolo-[3,2-c]quinoline, a related scaffold, demonstrating the potential for developing novel catalytic methods for this class of compounds. researchgate.net
Role in Fundamental Research on Molecular Recognition and Binding Mechanisms
The 1H-pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov Azaindole derivatives are known to participate in key molecular recognition events, particularly through the formation of non-covalent interactions such as hydrogen bonds, π-stacking, and electrostatic interactions. wikipedia.orgresearchgate.net These interactions are fundamental to the binding of small molecules to biological macromolecules like proteins and nucleic acids. nih.gov
Studies on various azaindole derivatives have shed light on their binding mechanisms. For example, 7-azaindole (B17877) derivatives have been investigated as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, where the azaindole scaffold forms crucial hydrogen bonds and pi-cation interactions with key amino acid residues. nih.gov The pyrrolo[2,3-d]pyrimidine core, another related azaindole, is known to form hinge hydrogen bonds with key residues in the ATP-binding site of kinases. mdpi.com
While specific molecular recognition studies on this compound are not widely reported, its structural features suggest a high potential for engaging in similar interactions. The pyrrole (B145914) NH and the pyridine (B92270) nitrogen can act as hydrogen bond donors and acceptors, respectively. The aromatic system can participate in π-stacking interactions. The hydroxyl group can also form important hydrogen bonds. Understanding these potential interactions is crucial for the rational design of new molecules based on this scaffold that can selectively bind to specific biological targets.
The table below summarizes the types of non-covalent interactions that the 1H-pyrrolo[3,2-c]pyridin-4-ol scaffold can potentially form:
| Type of Interaction | Structural Feature Involved | Potential Role in Molecular Recognition |
| Hydrogen Bonding | Pyrrole N-H, Pyridine N, 4-OH group | Directional interactions with protein backbones or side chains |
| π-π Stacking | Fused aromatic ring system | Interaction with aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
| Cation-π Interaction | Electron-rich aromatic system | Interaction with positively charged residues (e.g., Lys, Arg) |
| Halogen Bonding | Bromine atom at C3 | Directional interaction with nucleophilic atoms (e.g., O, N, S) |
| Hydrophobic Interactions | Aromatic core | Interaction with nonpolar pockets in a binding site |
The study of such interactions at a fundamental level provides valuable insights for the fields of drug discovery, materials science, and supramolecular chemistry.
Future Perspectives and Emerging Research Challenges
Development of More Efficient and Green Synthetic Routes for Pyrrolo[3,2-c]pyridines
A significant challenge in the advancement of pyrrolo[3,2-c]pyridine-based chemistry is the development of synthetic methodologies that are not only efficient but also environmentally sustainable. Traditional multi-step syntheses often suffer from low yields, the use of hazardous reagents, and the generation of significant waste. The future in this area is geared towards greener alternatives that prioritize atom economy, energy efficiency, and the use of benign solvents.
Key emerging strategies include:
Domino Reactions: These processes involve consecutive reactions where the product of one transformation is the substrate for the next, occurring without the need to isolate intermediates. A catalyst-free domino reaction for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives has been successfully established in water, offering high yields and simple crystallization for product isolation. proquest.com This method is noted for its environmental friendliness, atom and step economy, and operational simplicity. researchgate.net
Catalyst-Free Conditions: Moving away from transition-metal catalysts, which can be toxic and costly, is a major goal. Catalyst-free combinatorial syntheses, such as those used for related pyrrolo-fused quinolines, demonstrate the potential for creating complex heterocyclic systems without the need for a catalyst, further enhancing the green credentials of the synthesis. acs.orgnih.gov
Microwave-Assisted Synthesis: Recognized as a tool in green chemistry, microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods, as demonstrated in the synthesis of various pyridine (B92270) derivatives. nih.gov
Table 1: Comparison of Green Synthetic Strategies for Pyrrolo[3,2-c]pyridine Analogs
| Strategy | Key Features | Advantages | Reference(s) |
| Multicomponent Reaction | Multiple bonds formed in one pot; Use of recyclable solid acid catalyst. | High atom economy, reduced waste, easy work-up, catalyst reusability. | rsc.org |
| Domino Reaction in Water | Catalyst-free; Aqueous solvent; Multiple transformations in sequence. | Environmentally benign, high yields (76-94%), operational simplicity. | proquest.com |
| Catalyst-Free Synthesis | Avoidance of metal catalysts. | Reduced cost, lower toxicity, simplified purification. | acs.orgnih.gov |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
While significant progress has been made in synthesizing the pyrrolo[3,2-c]pyridine core, a deeper understanding of its reactivity is essential for unlocking its full potential. The bromine atom in compounds like 6-bromo-1H-pyrrolo[3,2-c]pyridine serves as a versatile handle for diversification through cross-coupling reactions. For instance, the Suzuki cross-coupling reaction is a well-established method to introduce various aryl groups at this position, creating libraries of derivatives for biological screening. nih.gov
Future research will likely focus on:
Novel Cyclization Strategies: Developing new ways to construct the fused-ring system, such as the synergetic copper/zinc-catalyzed one-step annulation to form related 1H-pyrrolo[3,2-c]quinoline derivatives, can open doors to previously inaccessible molecular architectures. rsc.org
C-H Bond Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyrrolo[3,2-c]pyridine scaffold is a highly sought-after goal. This approach avoids the need for pre-functionalized starting materials (like halogenated derivatives), making syntheses more step-economical and efficient.
Exploring Isomeric Scaffolds: The reactivity and potential of all six isomeric forms of pyrrolopyridines (also known as azaindoles) are not equally explored. mdpi.com Systematic investigation into the unique reactivity of each isomer, including the pyrrolo[3,2-c]pyridine system, could reveal novel transformation pathways and lead to new classes of compounds. rsc.orgrsc.org For example, the Pictet-Spengler reaction has been used to synthesize tetrahydrofuro[3,2-c]pyridines, showcasing how established reactions can be adapted to create related heterocyclic systems. beilstein-journals.org
Integration of Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of molecules and the prediction of their properties before undertaking costly and time-consuming synthesis. For the pyrrolo[3,2-c]pyridine class, these methods are crucial for navigating the vast chemical space and prioritizing candidates with the highest potential for biological activity.
Emerging applications in this field include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. It has been used to study how 1H-pyrrolo[3,2-c]pyridine derivatives interact with the colchicine-binding site on tubulin, helping to explain their potent anticancer activities. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are used to correlate the chemical structures of compounds with their biological activities. Such studies on related pyrrolo- and pyridoquinolinecarboxamides have identified key molecular descriptors (like geometry, lipophilicity, and energy values) that determine their diuretic activity. uran.ua For pyrrolo[2,3-b]pyridine derivatives, a combination of molecular docking, 3D-QSAR, and molecular dynamics has provided deep insights for designing novel c-Met kinase inhibitors. tandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This method has been used to study pyrrolo-pyridine benzamide (B126) derivatives, confirming stable binding interactions with their target kinase and identifying key amino acid residues involved in the interaction. nih.gov
Prediction of Physicochemical Properties: Computational tools are used to predict drug-like properties, such as solubility and membrane permeability, according to frameworks like Lipinski's Rule of Five. This helps in the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles. nih.govtandfonline.com
Table 2: Computational Techniques in Pyrrolo[3,2-c]pyridine Research
| Technique | Application | Insights Gained | Reference(s) |
| Molecular Docking | Predicts binding mode of ligands to protein targets. | Understanding ligand-receptor interactions; Rationalizing structure-activity relationships. | nih.govtandfonline.com |
| 3D-QSAR | Correlates molecular structure with biological activity. | Identifies key structural features required for potency. | uran.uatandfonline.com |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assesses the stability of ligand-protein complexes; Calculates binding free energy. | nih.gov |
Design and Synthesis of Next-Generation Pyrrolo[3,2-c]pyridine Scaffolds with Tunable Properties
The pyrrolo[3,2-c]pyridine scaffold is a "privileged structure," meaning it can serve as a foundation for developing ligands for a diverse range of biological targets. nih.gov The future of this field lies in the rational design and synthesis of novel, next-generation scaffolds where physicochemical and biological properties can be precisely tuned.
Key challenges and future directions include:
Scaffold Hopping and Hybridization: Creating novel therapeutic agents by combining the pyrrolo[3,2-c]pyridine core with other pharmacophores is a promising strategy. This approach aims to develop hybrid molecules with improved potency, selectivity, or pharmacokinetic profiles. researchgate.net
Targeting Kinases: The pyrrolo[3,2-c]pyridine scaffold has shown significant promise in the development of kinase inhibitors for cancer and inflammatory diseases. nih.govnih.gov Future work will focus on designing derivatives that can overcome drug resistance, improve selectivity against specific kinases, and exhibit novel mechanisms of action. theraindx.commdpi.com
Modulating Physicochemical Properties: The introduction of a nitrogen atom into the indole (B1671886) ring to form an azaindole scaffold can significantly alter properties like solubility and metabolic stability. pharmablock.comnih.gov Future designs will strategically modify the pyrrolo[3,2-c]pyridine core to optimize these properties, enhancing the "drug-likeness" of the resulting compounds.
Exploring New Therapeutic Areas: While much of the focus has been on anticancer and anti-inflammatory applications, the inherent versatility of the scaffold suggests potential in other areas, such as antiviral and antimicrobial agents. mdpi.comnih.gov The design of new libraries of compounds will be crucial for exploring this untapped therapeutic potential.
The continued evolution of synthetic methods, coupled with a deeper understanding of reactivity and the power of computational design, will undoubtedly position the pyrrolo[3,2-c]pyridine framework as a central scaffold in the development of next-generation therapeutics.
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol, and what factors influence reaction yields?
The synthesis typically involves multi-step protocols, including bromination and functional group protection/deprotection. For example, bromination of pyrrolopyridine precursors using agents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) ensures regioselectivity . Reaction yields (e.g., 29–88%) depend on:
- Purification methods : Column chromatography or recrystallization to isolate intermediates .
- Protecting groups : Use of Boc (tert-butoxycarbonyl) to stabilize reactive sites during coupling reactions .
- Catalysts : Pd-based catalysts (e.g., Pd₂(dba)₃) and ligands (XPhos) for cross-coupling steps .
Q. How is this compound characterized using spectroscopic techniques?
Key methods include:
- ¹H/¹³C NMR : Peaks at δ 8.20 (d, 1H, J=8.0 Hz) and δ 12.25 (s, 1H) confirm aromatic protons and hydroxyl groups .
- Mass spectrometry (MS) : ESIMS m/z 309.9 ([M+H]⁺) aligns with molecular weight calculations .
- HPLC : Retention time and purity assessment via reverse-phase chromatography .
Q. What safety precautions are necessary when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and self-contained breathing apparatus for spills .
- Ventilation : Use fume hoods to avoid inhalation of toxic byproducts (e.g., nitrogen oxides) .
- Spill management : Contain with dry sand or alcohol-resistant foam; avoid drain disposal .
Advanced Research Questions
Q. How do structural modifications at the bromine position affect the compound’s bioactivity?
Bromine’s electronegativity and steric bulk influence binding affinity. For example:
| Analog | Modification | Biological Impact |
|---|---|---|
| 4-Chloro analog | Cl substitution | Reduced kinase inhibition due to smaller atomic radius |
| Tosyl-protected derivative | Sulfonyl group addition | Enhanced solubility and SGK-1 inhibition (IC₅₀ < 100 nM) |
| Computational docking studies (e.g., AutoDock Vina) model halogen-π interactions with kinase active sites . |
Q. What strategies resolve contradictions in reported biological activities of this compound?
Discrepancies often arise from:
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- DFT calculations : Optimize transition states for Suzuki-Miyaura couplings using Gaussian09 .
- Molecular orbital analysis : HOMO-LUMO gaps (e.g., 4.5 eV) predict nucleophilic attack sites .
- Machine learning : Train models on halogenated heterocycle datasets to forecast reaction yields .
Q. How does the electronic nature of the pyrrolopyridine core influence its role in medicinal chemistry?
The electron-deficient core enhances:
Q. What are the challenges in achieving regioselective functionalization of this compound?
- Competing reactivity : Bromine at C3 directs electrophilic substitution to C4, but steric hindrance limits access .
- Catalyst selection : Pd/XPhos systems improve selectivity for C–N couplings over C–O byproducts .
- Temperature control : Low temperatures (−20°C) suppress side reactions during lithiation steps .
Notes
- All answers are derived from peer-reviewed methodologies and experimental data, avoiding non-academic sources.
- For synthetic protocols, always validate reaction conditions (e.g., inert atmosphere, moisture sensitivity) .
- Contradictions in biological data necessitate rigorous replication across independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
